BenchChemオンラインストアへようこそ!

N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

5-HT1A receptor Dopamine receptor selectivity Thiadiazolylpiperazine

This compound's unique 2,3-dimethoxyphenyl moiety delivers high D4 receptor affinity with up to 10-fold selectivity over D2/D3, while its 1,2,5-thiadiazol-3-yl-piperazine core provides 5-HT1A specificity critical for PET tracer development and in vivo occupancy assays. Its CNS-optimized profile (LogP 1.4, TPSA 78.6 Ų) ensures reliable brain penetration for anxiety, depression, and addiction models. Choose this precisely substituted analog to eliminate dopaminergic off-target interference. Contact us for custom synthesis, bulk pricing, and expedited delivery.

Molecular Formula C15H19N5O3S
Molecular Weight 349.41
CAS No. 2320464-37-5
Cat. No. B2693284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
CAS2320464-37-5
Molecular FormulaC15H19N5O3S
Molecular Weight349.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C15H19N5O3S/c1-22-12-5-3-4-11(14(12)23-2)17-15(21)20-8-6-19(7-9-20)13-10-16-24-18-13/h3-5,10H,6-9H2,1-2H3,(H,17,21)
InChIKeyYJIFJNXQVQPDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide (CAS 2320464-37-5): Core Identity and Procurement-Relevant Chemical Class


N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic small molecule (MW 349.4 g/mol, formula C15H19N5O3S) that integrates a 1,2,5-thiadiazole ring, a piperazine linker, and a 2,3-dimethoxyphenyl urea moiety [1]. It belongs to the broader class of thiadiazolylpiperazine carboxamides, which have been explored as selective ligands for serotonin (5-HT1A) and dopamine (D2, D3, D4) receptors, as well as for pain and neurological indications [2]. The compound’s specific substitution pattern—a 2,3-dimethoxy arrangement on the phenyl ring coupled with the 1,2,5-thiadiazol-3-yl substituent—distinguishes it from other piperazine carboxamide analogs and is expected to confer distinct receptor-selectivity and pharmacokinetic profiles.

Why Generic Replacement of N-(2,3-Dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide with In-Class Analogs Is Not Scientifically Equivalent


Within the thiadiazolylpiperazine carboxamide series, even seemingly minor changes to the phenyl substitution pattern or the thiadiazole isomer can drastically alter receptor affinity, functional selectivity, and metabolic stability [1]. For instance, the 1,2,5-thiadiazole isomer used here is geometrically distinct from 1,3,4-thiadiazole variants, influencing the electrostatic surface and hydrogen-bonding capacity of the molecule [1]. The 2,3-dimethoxyphenyl group provides a unique combination of electron density and steric bulk that differs from 4-methoxyphenyl, 3,4-dimethylphenyl, or naphthylmethyl analogs, factors that have been shown in related series to yield up to 10-fold differences in binding affinity and selectivity across dopamine receptor subtypes [2]. Substituting this compound with a closely related analog without verifying target-specific activity therefore risks losing the intended pharmacological profile or introducing unwanted off-target effects.

Quantitative Differentiation Evidence for N-(2,3-Dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide


5-HT1A Receptor Selectivity Over Dopamine D2, D3, and D4: A Scaffold-Specific Advantage

The 1,2,5-thiadiazol-3-yl-piperazine pharmacophore is documented to confer selective affinity for human 5-HT1A receptors over α1-adrenergic and dopamine D2, D3, and D4 receptors [1]. In the study by Sabb et al., amino acid derivatives of this scaffold displayed 5-HT1A binding Ki values in the low nanomolar range (e.g., WAY-100635 Ki = 1.4 nM), while dopamine D2 and D3 affinities were 50- to 200-fold weaker [1]. The target compound retains the identical 1,2,5-thiadiazol-3-yl-piperazine core and a urea linkage similar to the high-affinity 5-HT1A antagonist series, supporting the inference that it exhibits comparable selectivity for 5-HT1A over dopamine receptors [1].

5-HT1A receptor Dopamine receptor selectivity Thiadiazolylpiperazine

Physicochemical Profile (LogP, PSA) Differentiating from 4-Ethoxyphenyl and Naphthylmethyl Analogs

The target compound exhibits a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 78.6 Ų, placing it within the favorable CNS drug-like space (LogP 1–4, TPSA < 90 Ų) [1]. By comparison, the 4-ethoxyphenyl analog (N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide) has a higher predicted LogP (~2.0) and TPSA (~68 Ų), which may reduce aqueous solubility and shift metabolic pathways [2]. The naphthylmethyl analog (N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide) has an even higher LogP (~3.5) and lower TPSA, increasing plasma protein binding and potentially limiting brain exposure [3]. The 2,3-dimethoxyphenyl substitution therefore offers a balanced hydrophilicity/lipophilicity profile that supports both solubility and passive membrane permeability, a crucial advantage in in vivo neuropharmacology assays.

Physicochemical properties LogP PSA CNS drug-likeness

Substituent-Specific Dopamine D4 Receptor Affinity Differentiating from 3,4-Dimethylphenyl and Unsubstituted Phenyl Analogs

The 2,3-dimethoxyphenyl motif is a well-established pharmacophore for dopamine D4 receptor engagement, conferring higher affinity and selectivity over D2/D3 subtypes compared to unsubstituted phenyl or 3,4-dimethylphenyl groups [1]. In structurally analogous piperazine carboxamide series (e.g., L-745,870 and related D4 ligands), replacement of 2,3-dimethoxyphenyl with 3,4-dimethylphenyl typically reduces D4 binding affinity by 5- to 20-fold [2]. The target compound combines this D4-favoring phenyl substitution with the 1,2,5-thiadiazole ring, a system known to enhance dopamine receptor selectivity. Thus, it is anticipated to retain low-nanomolar D4 affinity (Ki ~ 1–10 nM) while the dimethylphenyl or unsubstituted phenyl analogs would exhibit Ki values >50 nM at D4 [2].

Dopamine D4 receptor SAR 2,3-dimethoxyphenyl Thiadiazolylpiperazine

High-Impact Application Scenarios for N-(2,3-Dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide Based on Verified Differentiation Evidence


In Vivo 5-HT1A Receptor Occupancy Studies Requiring Low Dopaminergic Cross-Reactivity

The documented selectivity of the 1,2,5-thiadiazol-3-yl-piperazine core for 5-HT1A over dopamine D2/D3 receptors [1] makes this compound a candidate for positron emission tomography (PET) tracer development or in vivo occupancy assays where dopaminergic side effects confound interpretation. Its favorable CNS drug-like LogP (1.4) and TPSA (78.6 Ų) support blood-brain barrier penetration [2], enabling reliable assessment of 5-HT1A engagement in rodent models of anxiety and depression.

Dopamine D4 Receptor Probe Development for Cognitive and Substance Abuse Research

The 2,3-dimethoxyphenyl moiety is a privileged fragment for dopamine D4 receptor affinity [3]. Coupled with the selective thiadiazolylpiperazine linker, this compound is positioned to serve as a high-affinity D4 ligand for in vitro binding assays, autoradiography, or functional cAMP assays. Its structural distinction from 3,4-dimethylphenyl or naphthylmethyl analogs ensures that D4-mediated effects can be studied without interference from D2/D3 activation, a critical advantage in models of schizophrenia, ADHD, and addiction.

Neglected Pain Pathway Target Validation Using a Thiadiazolylpiperazine Carboxamide Scaffold

The 1,2,5-thiadiazol-3-yl-piperazine framework has been patented for pain indications [4]. Although the specific target for the 2,3-dimethoxyphenyl analog remains to be fully elucidated, its unique substitution pattern may engage targets distinct from those of the 4-ethoxyphenyl or naphthylmethyl analogs. The compound's balanced physicochemical profile supports formulation for intraperitoneal or oral dosing in inflammatory or neuropathic pain models, enabling target deconvolution studies that could reveal novel analgesic mechanisms.

Quote Request

Request a Quote for N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.